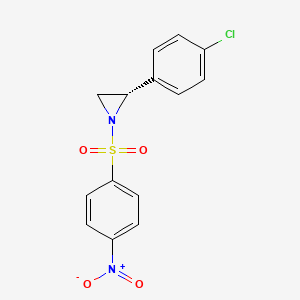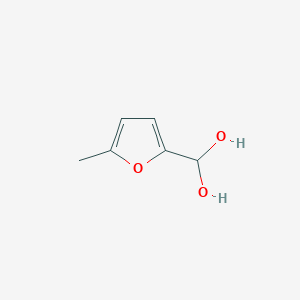
Methanediol, (5-methyl-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanediol, (5-methyl-2-furanyl)-, is an organic compound that belongs to the class of geminal diols It is characterized by the presence of two hydroxyl groups attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanediol, (5-methyl-2-furanyl)-, can be synthesized through the energetic processing of low-temperature methanol-oxygen ices. This process involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol, followed by stabilization in an icy matrix . The compound can also be generated by electron irradiation and sublimation of a mixture of methanol and oxygen ices .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production methods for Methanediol, (5-methyl-2-furanyl)-. Most of the synthesis methods are still in the experimental stage and are primarily used for research purposes.
Chemical Reactions Analysis
Types of Reactions: Methanediol, (5-methyl-2-furanyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also involved in the crossed Cannizzaro reaction, where it acts as an intermediate .
Common Reagents and Conditions: Common reagents used in the reactions involving Methanediol, (5-methyl-2-furanyl)-, include methanol, oxygen, and electronically excited atomic oxygen. The reactions typically occur under low-temperature conditions and involve electron irradiation .
Major Products Formed: The major products formed from the reactions of Methanediol, (5-methyl-2-furanyl)-, include formaldehyde and water. The compound can also oligomerize to form short polymers in more concentrated solutions .
Scientific Research Applications
Methanediol, (5-methyl-2-furanyl)-, has several scientific research applications. It is used as a key reactive intermediate in physical organic chemistry and atmospheric science. The compound plays a fundamental role in the aerosol cycle and in the atmospheric ozonolysis reaction sequence . It is also studied for its potential use in the synthesis of other organic compounds and as a sink for aldehydes and ketones in atmospheric environments .
Mechanism of Action
The mechanism of action of Methanediol, (5-methyl-2-furanyl)-, involves the insertion of electronically excited atomic oxygen into a carbon-hydrogen bond of the methyl group of methanol. This process is followed by stabilization in an icy matrix, leading to the formation of the compound . The compound acts as an efficient sink for aldehydes and ketones in atmospheric environments, coupling the atmospheric chemistry of geminal diols and Criegee intermediates .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Methanediol, (5-methyl-2-furanyl)-, include formaldehyde monohydrate (methylene glycol), paraformaldehyde, and 1,3,5-trioxane . These compounds share structural similarities and are closely related in terms of their chemical properties and reactivity.
Uniqueness: Methanediol, (5-methyl-2-furanyl)-, is unique due to its specific structure as a geminal diol with a 5-methyl-2-furanyl group
Properties
CAS No. |
674788-34-2 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)methanediol |
InChI |
InChI=1S/C6H8O3/c1-4-2-3-5(9-4)6(7)8/h2-3,6-8H,1H3 |
InChI Key |
WGWLZKLGCZKKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


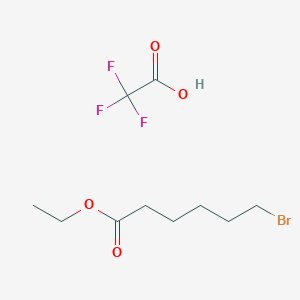
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
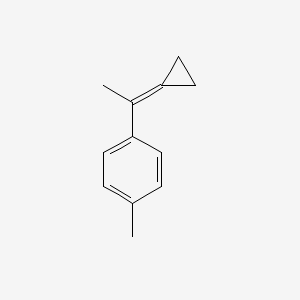
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
stannane](/img/structure/B12528426.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)

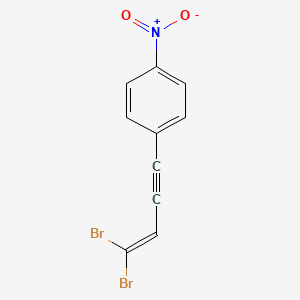


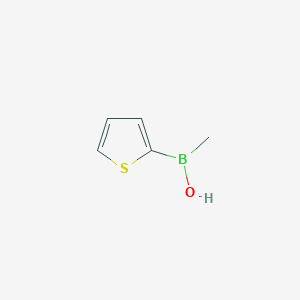
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
